molecular formula C15H19N3S B6420221 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-22-0

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6420221
CAS No.: 1325304-22-0
M. Wt: 273.4 g/mol
InChI Key: ACDNQMOHZFQWDL-UHFFFAOYSA-N
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Description

8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a high-purity research chemical belonging to the 1,4,8-triazaspiro[4.5]decane scaffold, a structure class recognized for its significant potential in pharmaceutical research and development . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Compounds featuring the 1,3,8-triazaspiro[4.5]decane core have been identified in published research as a novel chemotype of delta opioid receptor (DOR)-selective agonists, suggesting this structural family has potential application in investigating neurological pathways and chronic pain mechanisms . Furthermore, derivatives based on the related 1,4,8-triazaspiro[4.5]decan-2-one framework have shown promising activity as inhibitors of the mitochondrial permeability transition pore (mPTP), indicating this chemical class may also be relevant for research into cardioprotection and mitigating ischemia/reperfusion injury (IRI) in cellular models . The structural motif of this compound, characterized by its spirocyclic core, is designed for exploration in focused screening libraries and lead optimization studies, particularly within G-protein coupled receptor (GPCR) research and mitochondrial biology . Researchers are advised to handle this product with appropriate precautions, utilizing comprehensive safety data sheets and standard laboratory protective equipment.

Properties

IUPAC Name

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-4-3-5-12(10-11)13-14(19)17-15(16-13)6-8-18(2)9-7-15/h3-5,10H,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDNQMOHZFQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the spiro compound . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro structure. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the spiro core or the thione group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and antimicrobial properties . In medicine, derivatives of this compound are being explored for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities . Industrial applications include its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

3-(4-Methylphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one

  • Molecular Formula : C₁₄H₁₇N₃O
  • Key Differences : Replaces the thione group with a ketone (C=O) and positions the methyl group on the phenyl ring at the para (4-) position instead of meta (3-) .
  • The para-methylphenyl substituent may impose distinct steric effects on target binding compared to the meta isomer.

Simufilam (1-Benzyl-8-Methyl-1,4,8-Triazaspiro[4.5]decan-2-one)

  • Molecular Formula : C₁₅H₂₁N₃O
  • Key Differences : Features a benzyl group at position 1 and a ketone instead of thione .
  • Impact :
    • The benzyl group increases molecular weight and steric bulk, likely enhancing interactions with hydrophobic binding pockets (e.g., filamin A altered conformations) .
    • The ketone group may engage in hydrogen bonding with targets, contrasting with the thione’s sulfur-mediated interactions.

Core Heterocycle Modifications

8-Ethyl-3-Phenyl-1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione Derivatives

  • Example: (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Molecular Formula: C₂₂H₂₂FN₃OS Key Differences: Incorporates an ethyl group at position 8 and a 3-fluorobenzoyl substituent, increasing molecular weight (395.5 g/mol) and LogP (3.9) .

1-Hydroxy-7,7,9,9-Tetramethyl-1,4,8-Triazaspiro[4.5]decan-2-one (27b)

  • Molecular Formula : C₁₂H₂₁N₃O₂
  • Key Differences : Replaces thione with an N-hydroxy ketone and adds methyl groups at positions 7 and 9 .
  • Impact: The N-hydroxy group enables nitric oxide (NO) donor activity, with 27b showing anti-metastatic effects in melanoma models .

Research Findings and Implications

  • Substituent Positioning : The meta-methylphenyl group in the target compound may optimize steric compatibility with targets compared to para-substituted analogs, as seen in tyrosine kinase inhibitors .
  • Thione vs.
  • Biological Relevance: While the target compound’s bioactivity remains uncharacterized, structurally related spirocycles (e.g., 27b and simufilam ) demonstrate that minor modifications can yield significant pharmacological effects, underscoring the need for targeted assays.

Biological Activity

8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its spiro structure and the presence of nitrogen and sulfur atoms. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry. Recent studies have highlighted its promising role as an inhibitor of beta-secretase enzymes, which are critical in the pathology of Alzheimer's disease.

The compound features a thione functional group that enhances its reactivity. Its molecular structure can be represented as follows:

PropertyDescription
IUPAC Name8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Molecular FormulaC₁₃H₁₈N₄S
Molecular Weight258.37 g/mol
StructureSpirocyclic framework with nitrogen and sulfur atoms

The biological activity of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is primarily attributed to its interaction with specific molecular targets:

  • Beta-secretase Inhibition : The compound has been shown to inhibit beta-secretase enzymes, leading to a decrease in amyloid-beta peptide production. This mechanism is crucial for developing therapeutic strategies against Alzheimer's disease.
  • Reactive Oxygen Species (ROS) Generation : Preliminary studies suggest that the compound may induce ROS production, which can lead to apoptosis in cancer cells by activating intrinsic mitochondrial pathways.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

In Vitro Studies

  • Cytotoxicity Assays : Research indicates that 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell signaling pathways.
    • Cell Lines Tested : B16F10 melanoma cells and human tumor cell lines.
    • Key Findings : Induction of DNA condensation and degradation, phosphatidylserine translocation.
  • Mechanistic Insights :
    • Flow Cytometry Analysis : Used to assess mitochondrial integrity and Annexin-V binding.
    • Western Blotting : Identified key signaling proteins involved in apoptosis.

Case Studies

A notable case study involved the evaluation of this compound's effects on melanoma cells:

  • Study Design : B16F10-Nex2 cells were treated with varying concentrations of the compound.
  • Results : Significant inhibition of cell proliferation was observed, correlating with increased ROS levels and activation of caspases involved in apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
3-(3-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneModerate cytotoxicity against cancer cells
1,3,8-Triazaspiro[4.5]decane derivativesAnticonvulsant properties

Q & A

Q. What are the critical parameters for optimizing the synthesis of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione?

Answer: The synthesis of this triazaspiro compound requires multi-step reactions, with careful control of:

  • Catalysts/Reagents: Use of triethylamine (Et₃N) or similar bases to deprotonate intermediates and facilitate ring closure .
  • Solvent Systems: Tetrahydrofuran (THF) is often preferred due to its ability to stabilize reactive intermediates .
  • Temperature and Time: Reactions typically proceed at room temperature over 48–72 hours to ensure complete spirocyclic formation .
  • Purification: Column chromatography or recrystallization is essential to isolate the compound with >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the spirocyclic framework and substituent positions (e.g., methylphenyl group at C3) .
  • IR Spectroscopy: Detect characteristic thione (C=S) stretching at ~1200 cm⁻¹ and triazole ring vibrations .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What are the standard biological assays to screen this compound’s activity?

Answer:

  • In vitro enzyme inhibition assays: Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .
  • Cell viability assays (MTT/XTT): Evaluate cytotoxicity against cancer or normal cell lines .
  • Comparative studies: Benchmark activity against structurally similar compounds (e.g., sulfonyl- or methoxy-substituted analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between this compound and its analogs?

Answer:

  • Control experiments: Verify assay conditions (e.g., pH, temperature, solvent compatibility) to rule out artifacts .
  • Structural comparisons: Use X-ray crystallography or molecular docking to identify steric/electronic differences in substituents (e.g., 3-methylphenyl vs. 4-chlorobenzoyl) .
  • Pharmacokinetic profiling: Assess bioavailability, metabolic stability, and protein binding to explain in vitro-in vivo discrepancies .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazaspiro derivatives?

Answer:

  • Substituent variation: Synthesize derivatives with modified aryl (e.g., fluorophenyl, methoxyphenyl) or spirocyclic groups to assess impact on activity .
  • Computational modeling: Use density functional theory (DFT) to predict electronic effects or molecular dynamics (MD) to study target binding .
  • Data clustering: Group compounds by activity profiles (e.g., antibacterial vs. antitumor) and correlate with structural descriptors .

Q. How can the mechanism of action be elucidated for this compound?

Answer:

  • Target identification: Employ affinity chromatography or photoaffinity labeling to isolate bound proteins .
  • Pathway analysis: Use transcriptomics/proteomics to map downstream effects (e.g., apoptosis, oxidative stress) .
  • Kinetic studies: Determine inhibition constants (Kᵢ) and binding modes via surface plasmon resonance (SPR) .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility or tissue penetration .
  • Metabolic stabilization: Replace labile substituents (e.g., methyl groups) with deuterated or fluorinated analogs .
  • Formulation optimization: Use nanoemulsions or liposomes to improve bioavailability .

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